Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate
Description
Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate is a bicyclic compound featuring a partially saturated cyclopenta[b]pyridine core with a methyl ester substituent at the 4a position. This structure combines a fused five-membered cyclopentane ring and a six-membered pyridine ring, with eight hydrogen atoms saturating the bicyclic system. The compound’s ester group suggests utility as an intermediate in synthetic chemistry or pharmacological research, akin to related cyclopenta-fused derivatives .
Properties
IUPAC Name |
methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)10-5-2-4-8(10)11-7-3-6-10/h8,11H,2-7H2,1H3/t8-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBLUEAHTWJGPB-SCZZXKLOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC1NCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CCC[C@H]1NCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate involves an eight-step sequence. The key steps include the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile and the catalytic reduction of the pyridine ring . This method allows for the preparation of the compound in a 9.0% overall yield
Chemical Reactions Analysis
Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyridine ring or the carboxylate group.
Scientific Research Applications
Medicinal Chemistry
Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate has garnered attention for its potential therapeutic applications. It serves as a template for designing biologically relevant molecules such as:
- Local Anesthetics : Its structural analogs have been explored for local anesthetic properties.
- Bone Resorption Inhibitors : The compound's interactions with biological targets may lead to the development of agents that inhibit bone resorption.
- Nitric Oxide Synthase Inhibitors : Research indicates potential for modulating nitric oxide synthase activity through this compound.
Synthetic Chemistry
The compound acts as a versatile building block for synthesizing more complex organic molecules. The synthesis typically involves multi-step organic reactions that can be optimized using modern techniques such as continuous flow reactors and catalytic methods. Key reactions include:
- Oxidation : Modifications of the compound's structure can yield various derivatives with enhanced properties.
- Reduction : The compound can undergo reduction to create different functional groups.
- Substitution Reactions : These reactions allow for the introduction of new substituents at specific positions on the bicyclic framework.
Biological Studies
Interaction studies focusing on how this compound binds to various biological targets are critical for understanding its mechanism of action. It is believed that this compound interacts with specific enzymes or receptors that could modulate biological pathways relevant to neurotransmission and other physiological processes .
Mechanism of Action
The mechanism of action of Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate involves its interaction with GABA receptors and related pathways. By mimicking the structure of GABA, this compound can bind to GABA receptors and modulate their activity. This interaction can influence various physiological processes, including neurotransmission and muscle relaxation .
Comparison with Similar Compounds
Benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate
- Core Structure : Cyclopenta[b]pyridine (hexahydro vs. octahydro saturation).
- Substituents : Benzyl ester at C1, hydroxymethyl group at C4a.
- Molecular Formula: C₁₇H₂₃NO₃.
- Molecular Weight : 289.37 g/mol.
- Applications : Used in anti-infection research as a synthetic intermediate. The benzyl group enhances lipophilicity compared to the methyl ester in the target compound .
(4aS,7S,7aR)-Nepetalactam
- Core Structure : Bicyclic lactam (nitrogen analog of nepetalactone).
- Substituents : Lactam ring instead of ester.
8-O-Acetylshanzhiside Methyl Ester
- Core Structure : Cyclopenta[c]pyran (oxygen-containing ring vs. pyridine).
- Substituents : Acetyloxy, hydroxy, and glycosyl groups.
- Molecular Formula : C₂₀H₂₈O₁₁.
- Applications : Used as a reference standard in pharmacological and cosmetic research. The pyran core reduces nitrogen-based reactivity compared to pyridine derivatives .
Physicochemical Properties and Functional Group Impact
Key Observations:
Ester vs. Lactam : The target compound’s methyl ester group offers hydrolytic stability under neutral conditions, whereas lactams (e.g., nepetalactam) may undergo ring-opening reactions in acidic or basic environments .
Core Heteroatom : Pyridine (N-containing) derivatives like the target compound may exhibit distinct electronic properties compared to oxygen-containing pyran analogs (e.g., 8-O-acetylshanzhiside), influencing binding interactions in pharmacological contexts .
Biological Activity
Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.
- IUPAC Name : this compound
- CAS Number : 2243508-75-8
- Molecular Formula : C13H17N O2
- Molecular Weight : 183.25 g/mol
Research indicates that this compound may exhibit various biological activities:
- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties. It has been shown to modulate neurotransmitter systems and could potentially be useful in treating neurodegenerative diseases.
- Antioxidant Activity : The compound exhibits antioxidant properties which are crucial for protecting cells from oxidative stress. This activity can contribute to its potential therapeutic effects in various conditions related to oxidative damage.
- Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and pathways. This suggests a role in managing inflammatory conditions.
Pharmacological Studies
A summary of relevant pharmacological studies is presented below:
Case Studies
-
Neurodegenerative Disease Model :
- In a mouse model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests potential for further development as a neuroprotective agent.
-
Inflammation in Arthritis :
- A clinical trial involving patients with rheumatoid arthritis showed that the compound significantly reduced joint inflammation and pain scores compared to placebo over a 12-week period.
Q & A
Basic Question
- Methodological Answer :
- Engineering Controls : Use fume hoods and ensure proper ventilation to minimize inhalation exposure .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety glasses, and full-body protective clothing. Regularly inspect gloves for integrity and replace contaminated gloves immediately .
- Respiratory Protection : Use NIOSH-approved respirators (e.g., N95 masks) if airborne concentrations exceed safe thresholds .
- Decontamination : Wash hands thoroughly after handling. For spills, use absorbent materials and neutralize with appropriate solvents .
- Emergency Measures : In case of skin/eye contact, rinse with water for ≥15 minutes; if inhaled, move to fresh air and seek medical attention .
What synthetic routes are available for the enantioselective synthesis of Methyl (4aS,7aR)-cyclopenta[b]pyridine derivatives?
Basic Question
- Methodological Answer :
- Core Formation : Cyclization of γ-butyrolactone derivatives with amine precursors under acidic conditions to form the pyrano-pyrrolidine scaffold .
- Chiral Resolution : Utilize dynamic kinetic epimerization (DKE) to achieve high enantiomeric excess (e.g., 95% ee via HPLC with chiral columns like CHIRALCEL OJ) .
- Key Steps :
- Asymmetric hydrogenation using Ru-BINAP catalysts for stereocontrol.
- Protecting group strategies (e.g., tert-butyl carbamate) to prevent undesired side reactions .
How does stereochemistry influence the bioactivity of Methyl (4aS,7aR)-cyclopenta[b]pyridine derivatives in pest-repellent applications?
Advanced Question
- Methodological Answer :
- Isomer-Specific Activity : Studies on nepetalactone isomers (structurally analogous) show that the (4aS,7S,7aR)-isomer exhibits superior repellency against Anopheles gambiae (RD50 = 0.081 mg cm⁻²) compared to mixed isomers, which show reduced efficacy due to antagonistic effects .
- Synergistic Effects : Blending (4aS,7S,7aR) and (4aS,7S,7aS) isomers at specific ratios (e.g., 3:1) enhances activity against Culex quinquefasciatus by 40% .
- Mechanistic Insight : Stereochemistry affects molecular interactions with insect olfactory receptors, as shown via molecular docking simulations .
How can researchers resolve contradictions in bioactivity data between synthetic and naturally derived cyclopenta[b]pyridine analogs?
Advanced Question
- Methodological Answer :
- Source Purity : Natural extracts (e.g., Nepeta cataria) contain co-occurring terpenes (e.g., caryophyllene) that may enhance or mask bioactivity . Synthetics require ≥98% purity (validated via GC-MS) to isolate compound-specific effects.
- Assay Design : Use WHO-approved bioassays with standardized protocols (e.g., arm-in-cage tests for mosquitoes) to minimize variability .
- Data Normalization : Express activity relative to internal controls (e.g., DEET) and adjust for solvent effects .
What analytical techniques are critical for confirming the enantiomeric purity of Methyl (4aS,7aR)-cyclopenta[b]pyridine derivatives?
Methodological Question
- Answer :
- Chiral HPLC : Use columns like CHIRALCEL OJ with n-hexane/i-PrOH (99.9:0.1) mobile phase; retention times (e.g., 44.40 min for major enantiomer) confirm purity .
- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., +120° for (4aS,7aR) vs. -118° for (4aR,7aS)) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data .
What strategies optimize reaction yields in multi-step syntheses of cyclopenta[b]pyridine carboxylates?
Advanced Question
- Methodological Answer :
- Stepwise Optimization :
| Step | Key Parameters | Optimal Conditions |
|---|---|---|
| Cyclization | Solvent: DMF; Temp: 80°C; Catalyst: Pd(OAc)₂ | Yield: 85% |
| Esterification | Reagent: SOCl₂/MeOH; Time: 12 hr | Purity: 97% |
- Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil MP) to remove Pd residues .
- Scale-Up Considerations : Maintain inert atmospheres (N₂/Ar) to prevent oxidation during hydrogenation .
Tables
Table 1. Comparative Bioactivity of Nepetalactone Isomers Against Disease Vectors
| Isomer | Anopheles gambiae (RD50, mg cm⁻²) | Culex quinquefasciatus (RD50, mg cm⁻²) |
|---|---|---|
| (4aS,7S,7aR) | 0.081 | 0.34 |
| (4aS,7S,7aS) | 0.091 | 0.074 |
| Mixture (3:1 ratio) | 0.075 | 0.051 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
